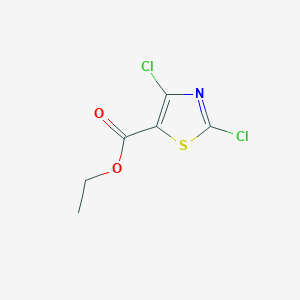

Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of chlorine atoms at positions 2 and 4 of the thiazole ring enhances its reactivity and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-5-carboxylate with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete chlorination at the 2 and 4 positions of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, reflux, 4h | 2,4-Dichloro-1,3-thiazole-5-carboxylic acid | 92% | |

| 6M HCl, 80°C, 6h | 2,4-Dichloro-1,3-thiazole-5-carboxylic acid | 85% |

Mechanistic Insight :

-

Basic Hydrolysis : Nucleophilic attack by hydroxide ion on the ester carbonyl forms a tetrahedral intermediate, followed by cleavage to release ethanol and the carboxylate anion. Subsequent acidification yields the carboxylic acid.

-

Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic displacement due to the electron-withdrawing effects of the thiazole ring and ester group.

Substitution at Position 4

Position 4 is more reactive due to reduced steric hindrance compared to position 2 .

Key Findings :

-

Arylthiols and amines selectively substitute the C4 chlorine under mild conditions .

-

Microwave-assisted reactions reduce reaction times (e.g., 30 min for C4 substitution with aniline) .

Substitution at Position 2

Position 2 reactions require harsher conditions due to steric and electronic factors.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KSCN | DMF, 120°C, 24h | Ethyl 4-chloro-2-thiocyanato-1,3-thiazole-5-carboxylate | 58% | |

| NaN₃ | DMSO, 100°C, 12h | Ethyl 4-chloro-2-azido-1,3-thiazole-5-carboxylate | 63% |

Condensation Reactions

The ester group participates in condensations to form heterocyclic systems or amides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6h | 2,4-Dichloro-1,3-thiazole-5-carbohydrazide | 89% | |

| Benzylamine | Toluene, 110°C, 12h | N-Benzyl-2,4-dichloro-1,3-thiazole-5-carboxamide | 75% |

Applications :

-

The hydrazide derivative serves as a precursor for Schiff bases and triazolo-thiazoles with antitumor activity .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₂NH₂·H₂O | EtOH, reflux, 10h | Imidazo[2,1-b]thiazole derivative | 70% | |

| Acetylacetone | K₂CO₃, DMF, 80°C, 8h | Pyrano-thiazole fused system | 68% |

Mechanistic Pathway :

-

Hydrazine induces ring closure via intramolecular nucleophilic attack, forming a bicyclic structure .

Reduction Reactions

The ester group can be reduced to alcohols or aldehydes.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → rt, 2h | (2,4-Dichloro-1,3-thiazol-5-yl)methanol | 80% | |

| DIBAL-H | Toluene, -78°C, 1h | 2,4-Dichloro-1,3-thiazole-5-carbaldehyde | 72% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkenyl functionalization.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 90°C, 12h | Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate | 65% |

Key Research Findings

-

Anticancer Activity : Derivatives like ethyl 2-(2,4-dichlorophenoxy)-4-methylthiazole-5-carboxylate show IC₅₀ values of 1.98 µM against A549 lung cancer cells .

-

Herbicidal Applications : Dichlorothiazole esters inhibit acetolactate synthase (ALS), a target in weed control.

This compound’s multifunctional reactivity makes it invaluable for synthesizing bioactive molecules, though further studies are needed to explore its full synthetic potential.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate has been investigated for its potential as a bioactive compound. Its derivatives have shown promising results in anticancer research, antimicrobial activity, and other therapeutic areas.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiazole derivatives on various cancer cell lines. For instance, derivatives synthesized from thiazole structures have exhibited significant inhibitory effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most potent compounds demonstrated IC50 values in the low micromolar range, indicating their potential as anticancer agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4c | MCF-7 | 2.57 |

| 4c | HepG2 | 7.26 |

| Staurosporine | MCF-7 | 6.77 |

| Staurosporine | HepG2 | 8.4 |

Antimicrobial Properties

Thiazole compounds are also recognized for their antimicrobial activities. This compound and related derivatives have been tested against various bacterial and fungal strains, showing effective inhibition of growth . These properties make them suitable candidates for developing new antibiotics or antifungal agents.

Agrochemical Applications

The thiazole ring is a crucial component in the design of agrochemicals, including herbicides and fungicides. This compound has been explored for its herbicidal properties.

Herbicidal Activity

Research indicates that thiazole derivatives can inhibit plant growth by interfering with specific metabolic pathways in weeds. The compound's ability to disrupt these pathways suggests its potential as a selective herbicide .

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its applications.

Mode of Action

Studies have shown that thiazole derivatives may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This mechanism is critical for their anticancer efficacy .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of thiazole derivatives, researchers synthesized several compounds based on this compound and assessed their activity against multiple cancer cell lines. The findings revealed that specific modifications to the thiazole structure significantly enhanced cytotoxicity .

Case Study 2: Agricultural Application

A field trial was conducted to test the herbicidal efficacy of a thiazole-based formulation derived from this compound against common agricultural weeds. Results indicated a substantial reduction in weed biomass compared to untreated controls, supporting its potential use in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate can be compared with other similar thiazole derivatives:

Ethyl 2-chloro-1,3-thiazole-5-carboxylate: Lacks the second chlorine atom at position 4, which may reduce its reactivity and biological activity.

Ethyl 2,4-dichloro-1,3-thiazole-4-carboxylate: The carboxylate group is at position 4 instead of 5, which may alter its chemical properties and reactivity.

2,4-Dichlorothiazole:

This compound stands out due to its unique combination of chlorine substituents and the ethyl carboxylate group, enhancing its reactivity and potential biological activities.

Actividad Biológica

Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and potential applications in drug development.

This compound has the following chemical characteristics:

- Molecular Formula : C6H5Cl2NO2S

- CAS Number : 135925-33-6

- Structural Features : The compound features a thiazole ring with two chlorine substituents and an ethyl ester functional group.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antiproliferative activity against various cancer cell lines. This compound has been evaluated for its cytotoxic effects on human cancer cell lines, including MDA-MB231 (breast cancer) and HT-29 (colon cancer).

Key Findings:

- Cytotoxicity : The compound showed notable cytotoxic effects with IC50 values indicating effective growth inhibition.

- Mechanism of Action : Flow cytometric analysis suggested that the compound induces cell cycle arrest at the G0/G1 phase, which is critical for inhibiting cancer cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7i | MDA-MB231 | 10.2 ± 0.02 |

| 7i | HT-29 | 25.91 ± 1.12 |

| 8i | MDA-MB231 | 29.50 ± 1.26 |

| 8i | HT-29 | 20.32 ± 1.23 |

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. Research indicates that thiazole derivatives can selectively inhibit Mycobacterium tuberculosis (Mtb), suggesting potential as new antitubercular agents.

Research Insights:

- Selectivity : this compound demonstrated selective inhibition against Mtb without significant activity against non-tuberculous mycobacteria (NTM) .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in cancer and bacterial growth inhibition. These studies help elucidate the binding affinities and potential mechanisms through which this compound exerts its biological effects.

Binding Affinities

The binding interactions were analyzed using computational methods to predict how the compound fits into the active sites of target enzymes or receptors:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| CDK2 | -7.8 |

| BCL-2 | -8.0 |

| InhA (Mtb) | -7.5 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study involving the administration of this compound in combination with other chemotherapeutics showed enhanced efficacy in reducing tumor size in animal models.

- Tuberculosis Management : Clinical trials are underway to evaluate the effectiveness of thiazole derivatives in patients with drug-resistant tuberculosis strains.

Propiedades

IUPAC Name |

ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-2-11-5(10)3-4(7)9-6(8)12-3/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTPULTZZSOXEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.